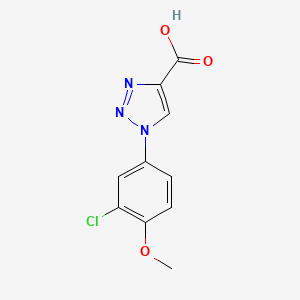

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

説明

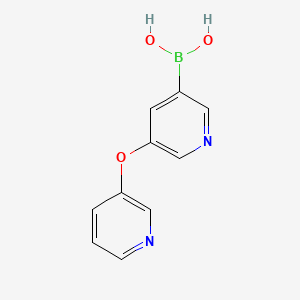

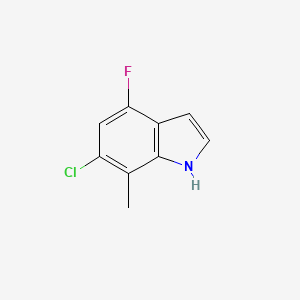

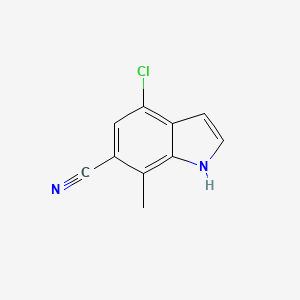

The compound “1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a chloro group (-Cl) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a phenyl ring, and the various functional groups mentioned above. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid and methoxy could impact its solubility .科学的研究の応用

Antibacterial Applications

The triazole ring is known for its ability to bind with various enzymes and receptors in biological systems, which makes it effective in antibacterial applications. The compound’s structure allows it to interact with bacterial cell membranes or enzymes, disrupting their function and leading to bacterial cell death. This makes it a potential candidate for developing new antibacterial drugs, especially against multidrug-resistant strains .

Antifungal Properties

Triazoles, including 1-(3-chloro-4-methoxyphenyl)triazole-4-carboxylic acid, have been widely used in antifungal drugs such as fluconazole and voriconazole. These compounds inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting their antifungal effects .

Anticancer Activity

The triazole moiety is a common feature in many anticancer agents. It can interact with various biological targets involved in cancer progression, such as kinases, and can be used to design inhibitors that suppress tumor growth. Research into triazole derivatives continues to explore their potential as part of targeted cancer therapies .

Antioxidant Effects

Triazoles can act as antioxidants by neutralizing free radicals and protecting cells against oxidative damage. This property is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Antiviral Agents

1,2,3-Triazole derivatives have shown promise as antiviral agents. They can mimic nucleoside structures and interfere with viral replication. For example, triazole derivatives have been studied for their activity against RNA viruses, offering a potential pathway for developing new antiviral drugs .

Analgesic and Anti-inflammatory Uses

The triazole ring can be incorporated into compounds that exhibit analgesic and anti-inflammatory properties. These compounds can modulate the body’s pain pathways and inflammatory responses, making them useful in treating conditions like arthritis and neuropathic pain .

Antiepileptic Potential

Triazole derivatives, due to their structural similarity to known antiepileptic drugs, can be explored for their potential to control seizures. They may modulate neurotransmitter release or receptor activity in the brain, contributing to seizure control .

Antidiabetic Applications

Research has indicated that triazole compounds may play a role in managing diabetes. They can influence insulin signaling pathways or act on enzymes involved in glucose metabolism, providing a new avenue for antidiabetic drug development .

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYOSQOVCNMZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)